Cas no 2227877-69-0 ((2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol)

(2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol structure
2227877-69-0 structure
商品名:(2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol
CAS番号:2227877-69-0
MF:C13H19NO2
メガワット:221.29546380043
CID:6369178
PubChem ID:165625210

(2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol
    • EN300-1772276
    • 2227877-69-0
    • インチ: 1S/C13H19NO2/c1-10(15)3-4-11-5-6-13-12(9-11)14(2)7-8-16-13/h5-6,9-10,15H,3-4,7-8H2,1-2H3/t10-/m1/s1
    • InChIKey: IMNXHLVSIFAEKC-SNVBAGLBSA-N
    • ほほえんだ: O1CCN(C)C2C=C(C=CC1=2)CC[C@@H](C)O

計算された属性

  • せいみつぶんしりょう: 221.141578849g/mol
  • どういたいしつりょう: 221.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

(2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1772276-0.25g
(2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol
2227877-69-0
0.25g
$2110.0 2023-09-20
Enamine
EN300-1772276-0.05g
(2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol
2227877-69-0
0.05g
$1927.0 2023-09-20
Enamine
EN300-1772276-5g
(2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol
2227877-69-0
5g
$6650.0 2023-09-20
Enamine
EN300-1772276-2.5g
(2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol
2227877-69-0
2.5g
$4495.0 2023-09-20
Enamine
EN300-1772276-0.1g
(2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol
2227877-69-0
0.1g
$2019.0 2023-09-20
Enamine
EN300-1772276-1.0g
(2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol
2227877-69-0
1g
$2294.0 2023-06-03
Enamine
EN300-1772276-5.0g
(2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol
2227877-69-0
5g
$6650.0 2023-06-03
Enamine
EN300-1772276-10g
(2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol
2227877-69-0
10g
$9859.0 2023-09-20
Enamine
EN300-1772276-0.5g
(2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol
2227877-69-0
0.5g
$2202.0 2023-09-20
Enamine
EN300-1772276-10.0g
(2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol
2227877-69-0
10g
$9859.0 2023-06-03

(2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol 関連文献

(2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-olに関する追加情報

Recent Advances in the Study of (2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol (CAS: 2227877-69-0)

The compound (2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol, with the CAS number 2227877-69-0, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral benzoxazine derivative has shown promising pharmacological properties, particularly in the modulation of neurotransmitter systems, making it a potential candidate for the treatment of neurological disorders. Recent studies have focused on its synthesis, stereochemical purity, and biological activity, providing new insights into its therapeutic potential.

One of the key advancements in the study of this compound is the development of efficient synthetic routes that ensure high enantiomeric purity. Researchers have employed asymmetric catalysis and chiral resolution techniques to obtain the (2R)-enantiomer with greater than 99% enantiomeric excess (ee). This is crucial for its pharmacological application, as the stereochemistry of the molecule significantly impacts its binding affinity and selectivity towards target receptors. The optimized synthetic protocols have also improved the scalability of production, facilitating further preclinical and clinical investigations.

In terms of biological activity, (2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol has been identified as a potent modulator of the serotonin and dopamine systems. In vitro studies have demonstrated its high affinity for 5-HT2A and D2 receptors, suggesting potential applications in the treatment of psychiatric disorders such as schizophrenia and depression. Moreover, recent in vivo studies in rodent models have shown that the compound exhibits favorable pharmacokinetic properties, including good blood-brain barrier penetration and a relatively long half-life, which are critical for its efficacy as a therapeutic agent.

Another area of research has explored the compound's potential neuroprotective effects. Preliminary data indicate that (2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol may reduce oxidative stress and inflammation in neuronal cells, which are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's. These findings are supported by molecular docking studies, which suggest that the compound interacts with specific residues in the active sites of enzymes involved in oxidative stress pathways.

Despite these promising results, challenges remain in the development of (2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol as a therapeutic agent. Issues such as potential off-target effects, metabolic stability, and long-term safety profiles need to be addressed in future studies. Ongoing research is also focusing on the design of derivatives with improved selectivity and reduced side effects, leveraging structure-activity relationship (SAR) studies and computational modeling.

In conclusion, (2R)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-ol (CAS: 2227877-69-0) represents a promising candidate for the treatment of neurological and psychiatric disorders. Recent advancements in its synthesis and biological evaluation have laid a strong foundation for further development. Future research should prioritize comprehensive preclinical studies and the exploration of its therapeutic potential in human clinical trials.

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